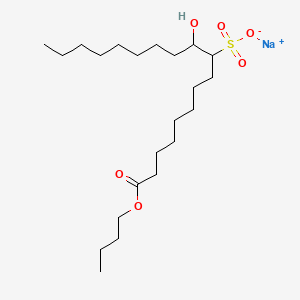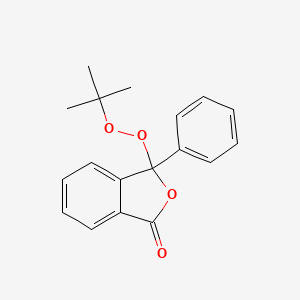![molecular formula C13H21N3 B13799243 1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI): is a complex organic compound belonging to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-g]isoquinoline derivatives typically involves multicomponent reactions. One common method includes the reaction of aromatic amines, aromatic aldehydes, and pyrazolones in ethylene glycol . Another approach involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: 1H-Pyrazolo[3,4-g]isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: 1H-Pyrazolo[3,4-g]isoquinoline derivatives are used as building blocks in organic synthesis, enabling the creation of more complex molecules .
Biology: These compounds have shown potential as inhibitors of various enzymes and receptors, making them valuable in biochemical research .
Medicine: Research has indicated that certain derivatives may act as selective glucocorticoid receptor antagonists, offering potential therapeutic applications .
Industry: In the industrial sector, these compounds can be used in the development of new materials with specific properties, such as fluorescence .
作用机制
The mechanism of action of 1H-Pyrazolo[3,4-g]isoquinoline derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been found to bind to leucine-rich repeat kinase 2 (LRRK2), inhibiting its activity and affecting related signaling pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position of the pyrazole ring fusion.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline system but may have different substituents and properties.
Uniqueness: 1H-Pyrazolo[3,4-g]isoquinoline derivatives are unique due to their specific structural arrangement and the presence of various substituents
属性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC 名称 |
(4aR,8aS)-3-ethyl-6-methyl-1,4,4a,5,7,8,8a,9-octahydropyrazolo[3,4-g]isoquinoline |
InChI |
InChI=1S/C13H21N3/c1-3-12-11-6-10-8-16(2)5-4-9(10)7-13(11)15-14-12/h9-10H,3-8H2,1-2H3,(H,14,15)/t9-,10-/m0/s1 |
InChI 键 |
BCYLMLRPTGSNNE-UWVGGRQHSA-N |
手性 SMILES |
CCC1=NNC2=C1C[C@H]3CN(CC[C@H]3C2)C |
规范 SMILES |
CCC1=NNC2=C1CC3CN(CCC3C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
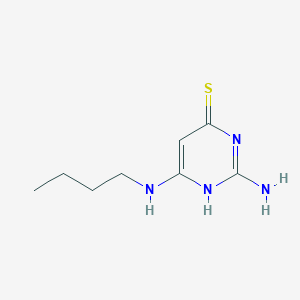

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)
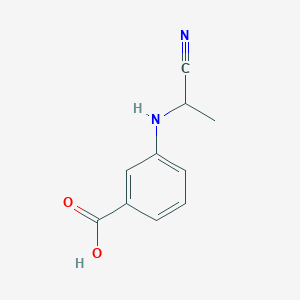
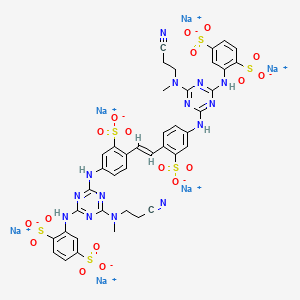

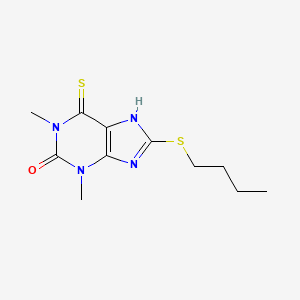
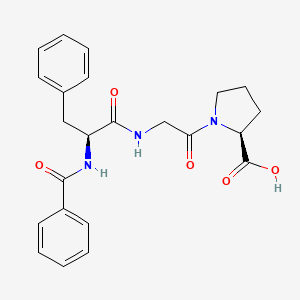
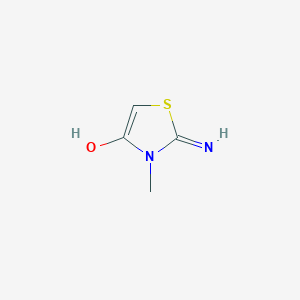

![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
